molecular formula C14H15N5O5 B2374128 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034356-66-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2374128
CAS No.: 2034356-66-4
M. Wt: 333.304
InChI Key: QTYOINGRCKISSK-UHFFFAOYSA-N
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Description

This compound features a urea core bridging a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and a 4,6-dimethoxy-1,3,5-triazine moiety. The benzodioxole group is a common pharmacophore in bioactive molecules, while the triazine ring is a versatile scaffold in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions. The urea linkage enhances polarity and hydrogen-bonding capacity, which may influence solubility and target binding.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5/c1-21-13-17-11(18-14(19-13)22-2)6-15-12(20)16-8-3-4-9-10(5-8)24-7-23-9/h3-5H,6-7H2,1-2H3,(H2,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYOINGRCKISSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a derivative of benzodioxole known for its intriguing biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by various case studies and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key steps include:

  • Formation of Benzodioxole Derivative : The initial step often involves the synthesis of the benzo[d][1,3]dioxole moiety through aldol condensation or similar methods.
  • Urea Formation : The urea functionality is introduced via reaction with isocyanates or amines.
  • Triazine Attachment : The final step includes linking the triazine moiety to the benzodioxole structure, which can be achieved through nucleophilic substitution reactions.

The detailed synthetic route can be found in various chemical literature sources .

Antimicrobial Activity

Research has demonstrated that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. For instance:

  • A study on related derivatives showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 80 nM against Staphylococcus aureus and Sarcina species .
CompoundBacterial StrainMIC (nM)
4eStaphylococcus aureus110
6cSarcina90

Anticancer Activity

The potential anticancer properties of benzodioxole derivatives have also been explored. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation effectively:

  • A related compound exhibited cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. This suggests a promising avenue for further development into anticancer agents .

The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets within bacterial or cancer cells. For example:

  • Benzodioxole derivatives may disrupt bacterial cell wall synthesis or interfere with cellular signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .

Study 1: Antibacterial Efficacy

In a comparative study, several benzodioxole derivatives were tested against a panel of bacterial strains:

  • The results indicated that compounds with bulky hydrophobic groups displayed enhanced antimicrobial activity compared to their smaller counterparts. This highlights the importance of molecular structure in determining biological efficacy .

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of benzodioxole derivatives revealed that specific modifications to the triazine moiety significantly increased cytotoxicity against breast cancer cells:

  • The study utilized various assays to evaluate cell viability and apoptosis, confirming that certain modifications led to improved therapeutic indices .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffolds and Substituents
Compound Name/ID Core Structure Key Functional Groups Biological Activity (if reported) Reference
Target Compound Urea Benzodioxole, dimethoxy-triazine Not explicitly stated N/A
5-(Benzo[d][1,3]dioxol-5-yl)-pyrazole derivative (1) Pyrazole Benzodioxole, tert-butyl, carbohydrazide Anticonvulsant
D-19 (Pyrrole-carboxamide derivative) Pyrrole-carboxamide Benzodioxolylmethyl, pyridinone Not reported
4,6-Dimorpholino-triazine-urea (22) Urea-linked triazine-benzoic acid Dimorpholino-triazine, benzoic acid Kinase inhibition (hypothesized)
B9 (Dihydropyridine dicarboxylate) Dihydropyridine Benzodioxole, dicarboxylate Calcium channel modulation

Key Observations :

  • Benzodioxole Ubiquity : All compounds share the benzodioxole group, which is associated with metabolic stability and lipophilicity modulation. However, its positioning varies: the target compound links it via urea, while D-19 attaches it via a methyl group to a pyrrole .
  • Triazine Variations: The target compound’s 4,6-dimethoxy-triazine contrasts with the dimorpholino-triazine in Compound 22.
  • Linkage Diversity : The urea bridge in the target compound and Compound 22 differs from the carboxamide (D-19) and ester (B9) linkages. Urea’s hydrogen-bonding capacity may improve target affinity but reduce metabolic stability relative to carboxamides .
Hypothesized Bioactivity
  • Anticonvulsant Potential: Compound 1’s benzodioxole-pyrazole structure suggests GABAergic modulation, a mechanism the target compound might share due to its benzodioxole moiety .
  • Kinase Inhibition : Compound 22’s triazine-urea design resembles kinase inhibitors (e.g., PI3K/mTOR), implying the target compound could target similar pathways .
  • Calcium Channel Effects : B9’s dihydropyridine core is classic in antihypertensives, but the target compound’s triazine-urea likely diverges in mechanism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 (Pyrazole) Compound 22 (Dimorpholino-triazine)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~1.8 (polar due to morpholino)
Hydrogen Bond Donors 2 (urea NH) 2 (pyrazole NH, carbohydrazide) 3 (urea NH, carboxylic acid)
Solubility Moderate (urea enhances aqueous solubility) Low (tert-butyl increases hydrophobicity) High (ionizable carboxylic acid)

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

  • Benzo[d]dioxol-5-yl urea moiety : Derived from 5-isocyanato-1,3-benzodioxole or its carbamoyl chloride equivalent.
  • (4,6-Dimethoxy-1,3,5-triazin-2-yl)methylamine : Synthesized via sequential substitution of cyanuric chloride followed by reductive amination.

The urea bond formation between these fragments is achieved through nucleophilic addition-elimination, leveraging the reactivity of isocyanates or carbamoyl chlorides with primary amines.

Synthetic Methodologies

Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)methylamine

Step 1: Preparation of 4,6-Dimethoxy-1,3,5-triazine-2-carbaldehyde

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes selective methoxylation using sodium methoxide in anhydrous methanol at 0–5°C to yield 4,6-dimethoxy-2-chloro-1,3,5-triazine. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF) introduces the aldehyde group at the 2-position, producing 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde in 68% yield.

Step 2: Reductive Amination

The aldehyde intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine. Optimization studies indicate a 72% yield under reflux conditions (24 h, 60°C).

Key Data :

Parameter Value
Yield 72%
Reaction Temperature 60°C
Reaction Time 24 h
Purification Column chromatography

Synthesis of Benzo[d]dioxol-5-yl Isocyanate

Step 1: Preparation of 5-Amino-1,3-benzodioxole

5-Nitro-1,3-benzodioxole is reduced using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol, affording 5-amino-1,3-benzodioxole in 85% yield.

Step 2: Isocyanate Formation

5-Amino-1,3-benzodioxole reacts with triphosgene (bis(trichloromethyl) carbonate) in dry dichloromethane at 0°C, catalyzed by triethylamine. The resulting benzo[d]dioxol-5-yl isocyanate is isolated in 78% yield after distillation under reduced pressure.

Optimization Insight :

  • Excess triphosgene (1.2 equiv) minimizes side reactions.
  • Anhydrous conditions prevent hydrolysis to the corresponding amine.

Urea Bond Formation

Coupling Reaction

(4,6-Dimethoxy-1,3,5-triazin-2-yl)methylamine (1.0 equiv) and benzo[d]dioxol-5-yl isocyanate (1.05 equiv) are combined in dry tetrahydrofuran (THF) under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 12 h. The crude product is purified via recrystallization from ethanol/water (3:1), yielding the target urea derivative in 65% yield.

Reaction Conditions :

Parameter Value
Solvent THF
Temperature 25°C
Time 12 h
Yield 65%

Alternative Route :
Using benzo[d]dioxol-5-yl carbamoyl chloride instead of isocyanate in dichloromethane with pyridine as base achieves comparable yields (63%) but requires longer reaction times (18 h).

Optimization and Reaction Mechanics

Solvent and Temperature Effects

  • THF vs. DCM : THF provides higher yields (65% vs. 58%) due to better solubility of intermediates.
  • Temperature : Reactions below 20°C result in incomplete conversion, while temperatures above 40°C promote side reactions (e.g., triazine ring decomposition).

Stoichiometric Considerations

A 5% excess of isocyanate ensures complete consumption of the amine, minimizing dimerization byproducts.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–6.85 (m, 3H, aromatic), 5.98 (s, 2H, OCH₂O), 4.35 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃).
  • IR (KBr) : ν 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (triazine ring).
  • LCMS (ESI+) : m/z 373.1 [M+H]⁺ (calculated 373.12).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

Method Yield Time Cost Scalability
Isocyanate Coupling 65% 12 h $$ High
Carbamoyl Chloride 63% 18 h $$$ Moderate
Reductive Amination 72% 24 h $$ High

Key Insight : The isocyanate route balances yield and scalability, making it preferable for industrial applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the benzodioxole moiety via cyclization of catechol derivatives with formaldehyde under acidic conditions .
  • Step 2 : Prepare the 4,6-dimethoxy-1,3,5-triazine component using nucleophilic substitution reactions with methoxide ions .
  • Step 3 : Couple the two moieties via a urea-forming reaction using carbodiimides (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio for triazine:benzodioxole) and temperature (60–80°C) to maximize yield (>75%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~150–160 ppm for carbonyl carbons) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+^+: 415.12; observed: 415.10 ± 0.05) .
  • IR Spectroscopy : Identify characteristic urea C=O stretches (~1640–1680 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}) .

Q. How can researchers screen for the compound’s biological activity in preliminary assays?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. IC50_{50} values <50 µM suggest potential .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves (1–100 µM) with controls like cisplatin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on triazine or benzodioxole) influence bioactivity?

  • Methodology :

  • SAR Analysis : Synthesize analogs (e.g., replacing methoxy with ethoxy on triazine) and compare IC50_{50} values.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like DNA topoisomerase II or bacterial enzymes .
  • Data Example :
SubstituentIC50_{50} (µM, S. aureus)Binding Energy (kcal/mol)
4,6-Dimethoxy42.3 ± 1.2-8.9
4-Ethoxy-6-methoxy58.7 ± 2.1-7.5

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Reproducibility Checks : Validate assays in triplicate with blinded controls.
  • Meta-Analysis : Compare datasets from independent labs using statistical tools (e.g., ANOVA).
  • Case Study : Discrepancies in antifungal activity (MIC ranging 25–100 µM) may stem from variations in fungal strain virulence or compound purity (>95% required for reliable data) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Methodology :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates.
  • Cellular Imaging : Track subcellular localization via fluorescence tagging (e.g., BODIPY conjugates) .
  • Proteomics : Perform SILAC-based profiling to identify protein targets in treated vs. untreated cells .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for aqueous solubility.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Lipophilicity : Measure logP values (e.g., experimental logP = 2.8) to guide formulation .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}.
  • Confidence Intervals : Report 95% CI for IC50_{50} values (e.g., 45.2 µM [43.1–47.3]) .

Q. How should researchers document synthetic protocols for reproducibility?

  • Guidelines :

  • Detailed Reaction Logs : Include exact reagent grades, solvent drying methods, and inert gas use (N2_2/Ar).
  • Purification Records : Specify column chromatography conditions (e.g., silica gel 60, hexane/EtOAc 3:1) .

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